molecular formula C11H14N2O4 B132262 Obtucarbamate A CAS No. 6935-99-5

Obtucarbamate A

Cat. No. B132262
CAS RN: 6935-99-5
M. Wt: 238.24 g/mol
InChI Key: CNPWIVIIZHULCN-UHFFFAOYSA-N
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Description

Obtucarbamate A is a compound that was purified from Disporum cantoniense and has demonstrated good antitussive properties. A series of derivatives of obtucarbamate A were synthesized and evaluated for their antitussive activity. The synthesis of these derivatives was achieved using a microwave method, which proved to be efficient, yielding toluene diisocyanate as an intermediate with a high yield. The antitussive activity of the compounds was found to be favorable when small steric hindrance unsaturated groups of ester chains and amino groups were present .

Synthesis Analysis

The synthesis of obtucarbamate A derivatives involved the use of a microwave method, which facilitated the reaction and provided a high yield of 95.1% for the intermediate toluene diisocyanate. The solvent used was 1-methyl-2-pyrrolidinone, and the reaction conditions included a temperature of 190°C and microwave irradiation at 60 W power for 30 minutes. This method represents a simple and efficient approach to obtaining obtucarbamate A derivatives .

Molecular Structure Analysis

While the specific molecular structure of obtucarbamate A is not detailed in the provided papers, the general structure of carbamates is well-understood. Carbamates typically consist of an amine group linked to a carbonyl group with an alkyl or aryl substituent. The molecular geometry and vibrational frequencies of carbamates can be studied using computational methods such as Hartree-Fock and density functional theory, which provide insights into the stability and reactivity of these compounds .

Chemical Reactions Analysis

Obtucarbamate A derivatives exhibit antitussive activity, which suggests that they interact with biological targets to suppress cough. The chemical reactivity of carbamates is influenced by the electrophilicity of the carbamate moiety, which can affect both their pharmacological activity and pharmacokinetic properties. For instance, the introduction of electron-donor substituents can increase the hydrolytic stability of the carbamate group without compromising the inhibitory potency against targets like fatty acid amide hydrolase (FAAH) .

Physical and Chemical Properties Analysis

The physical and chemical properties of carbamates are crucial for their function as drugs or prodrugs. Carbamates are known for their stability and the ability to form drug-target interactions through their carbamate moiety. The stability of carbamates can be influenced by the presence of substituents that affect their electrophilicity and hydrolytic stability. Additionally, the use of catalysts like potassium carbonate can facilitate the direct synthesis of carbamates from amines, silicate ester, and carbon dioxide, which is relevant for the synthesis of obtucarbamate A derivatives .

Scientific Research Applications

Synthesis and Antitussive Activity

Obtucarbamate A, derived from Disporum cantoniense, exhibits promising antitussive properties. A study by Xiao-yun Ma et al. (2020) explored the synthesis and antitussive activity of its derivatives. Using a microwave method, they synthesized a series of derivatives and found that all compounds had good antitussive activity. This research highlights the potential of Obtucarbamate A derivatives as new antitussive agents (Xiao-yun Ma et al., 2020).

Marine Natural Compound Studies

In another study, carbamate derivatives including Obtucarbamate A, were isolated from the South China Sea gorgonian Melitodes squamata. This study by Li-Si Huang et al. (2012) identified several new compounds and examined their antibacterial activities, contributing to the understanding of marine-derived carbamates (Li-Si Huang et al., 2012).

Drug Design and Medicinal Chemistry

The carbamate group, to which Obtucarbamate A belongs, plays a key role in medicinal chemistry. Arun K. Ghosh and M. Brindisi (2015) discussed the increasing use of carbamates in drug design. Their review emphasizes the significance of carbamates in creating drug-target interactions, which is relevant for understanding the potential applications of Obtucarbamate A in this field (Arun K. Ghosh & M. Brindisi, 2015).

Safety And Hazards

Obtucarbamate A should be handled with care. It is recommended to wear safety goggles with side-shields, protective gloves, impervious clothing, and suitable respirator . It should be stored protected from air and light, refrigerated or frozen (2-8°C) .

properties

IUPAC Name

methyl N-[3-(methoxycarbonylamino)-4-methylphenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c1-7-4-5-8(12-10(14)16-2)6-9(7)13-11(15)17-3/h4-6H,1-3H3,(H,12,14)(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNPWIVIIZHULCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)OC)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80284285
Record name Dimethyl (4-methyl-1,3-phenylene)biscarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80284285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Obtucarbamate A

CAS RN

6935-99-5
Record name 6935-99-5
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dimethyl (4-methyl-1,3-phenylene)biscarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80284285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl 4-methyl-1,3-phenylenedicarbamate
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Synthesis routes and methods

Procedure details

In a 5 ml reinforced glass flask capable of pressure sealing dimethyl carbonate (2 ml), 2,4-dinitrotoluene (150 mg), the Au/CeO2 catalyst (100 mg, 1 wt % gold relative to cerium) are placed, and the reactor is closed. After purging with N2 for 5 minutes, the reactor is loaded with hydrogen gas at a pressure of 15 bars. The reactor is immersed in a silicone bath preheated at 150° C. and the mixture is magnetically stirred for 23 hrs. After this time, the reactor is brought to atmospheric pressure and opened. The catalyst is filtered and the liquid phase is analyzed by gas chromatography. The disappearance of 2,4-dinitrotoluene and the formation of 2,4-bis(methoxycarbonylamino) toluene in a 63% yield is observed. Smaller amounts (20%) of ortho and para mixtures of the mono carbamoylate 2,4-diaminotoluene derivative are detected.
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step Two
[Compound]
Name
Au CeO2
Quantity
100 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
X Ma, Z Liang, X Gan, G Wei, Q Zhou - Synthetic Communications, 2020 - Taylor & Francis
… In summary, seventeen obtucarbamate A derivatives were synthesized with a simple method based on leading compound obtucarbamate A. All of the compounds have good antitussive …
Number of citations: 2 www.tandfonline.com
LS Huang, F He, H Huang… - Beilstein Journal of …, 2012 - beilstein-journals.org
Five carbamate derivatives, obtucarbamates C and D (1, 2), dimethyl ((carbonylbis (azanediyl)) bis (2-methyl-5, 1-phenylene)) dicarbamate (3), obtucarbamates A and B (4, 5), and four …
Number of citations: 15 www.beilstein-journals.org
YH Kuo, MH Jou - Chemistry Express, 1990 - ntur.lib.ntu.edu.tw
… 題名: Two Carbamates, Obtucarbamate A and B. from the Bark of Chamaecyparis obtusa …
Number of citations: 11 ntur.lib.ntu.edu.tw
XH Gan, C Zhao, ZY Liang, XJ Gong… - Zhongguo Zhong yao …, 2013 - europepmc.org
The antitussive activity assay for the root extraction of Disporum cantoniense was carried out with coughing mice induced by ammonia liquor. The results showed that the ethanol and …
Number of citations: 5 europepmc.org
S LIN - Chinese Traditional and Herbal Drugs, 2016 - pesquisa.bvsalud.org
… ) benzyl]-4-methyl-2-benzylmalate (3), batatasin III-3-O-glucoside (4), eucomic acid (5), hesperidin (6),(4-methyl-1, 3-phenylene) dicarbamic acid methyl ester (obtucarbamate A)(7),(3-…
Number of citations: 6 pesquisa.bvsalud.org
XH ZOU - Chinese Pharmaceutical Journal, 2012 - pesquisa.bvsalud.org
OBJECTIVE: To study the chemical constituents of Emilia sonchifolia. METHODS: The chemical constituents were isolated by Sephadex LH-20 and silica gel column chromatographies. …
Number of citations: 0 pesquisa.bvsalud.org
J Lirong, JI Zhiqin - 农药学学报, 2018 - nyxxb.cn
To screen novel botanical fungicides, the investigation on the chemical constituents of the aerial parts of Cirsium japonicum was carried out. The plant was extracted with methanol. After …
Number of citations: 2 www.nyxxb.cn
FA Hashem, HM Motawea… - Egyptian …, 2013 - journals.lww.com
Purpose This study investigated total ethanol and successive extracts of Brassica oleracea L. var. Italica inflorescences for their prophylactic and therapeutic effects on rat's liver using …
Number of citations: 10 journals.lww.com
C Jin, L Chen, Z Kuang, Y Sun… - Chemistry & …, 2023 - Wiley Online Library
… Analysis of the 1D-NMR data indicated that 2 had a similar structure to obtucarbamate A (3), a known compound with a system of 1,3-phenylenedicarbamic acid methyl ester. The …
Number of citations: 3 onlinelibrary.wiley.com
YY Wu, TY Zhang, MY Zhang, J Cheng, YX Zhang - Fitoterapia, 2018 - Elsevier
A total of 58 fungal isolates, belonging to 24 genera, were obtained from the leaves, stems and roots of Ginkgo biloba L.. Among them, one endophytic fungal strain, Penicillium …
Number of citations: 26 www.sciencedirect.com

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